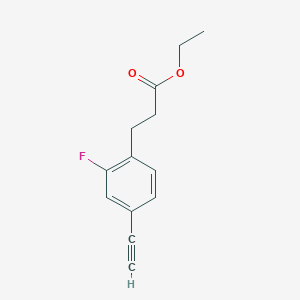
(2-Fluoro-4-nitrophenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-4-nitrophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5ClFNO4S. This compound is characterized by the presence of a fluorine atom and a nitro group on a phenyl ring, along with a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-nitrophenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-4-nitrophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluoro-4-nitrophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic substitution: Products include (2-Fluoro-4-nitrophenyl)methanesulfonamides, (2-Fluoro-4-nitrophenyl)methanesulfonates, and (2-Fluoro-4-nitrophenyl)methanesulfonothioates.
Reduction: The major product is (2-Fluoro-4-aminophenyl)methanesulfonyl chloride.
Aplicaciones Científicas De Investigación
(2-Fluoro-4-nitrophenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-4-nitrophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparación Con Compuestos Similares
(4-Nitrophenyl)methanesulfonyl chloride: Similar structure but lacks the fluorine atom.
Methanesulfonyl chloride: Lacks the phenyl ring and substituents.
(2-Fluoro-4-methylphenyl)methanesulfonyl chloride: Similar structure but has a methyl group instead of a nitro group.
Uniqueness: (2-Fluoro-4-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C7H5ClFNO4S |
|---|---|
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
(2-fluoro-4-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 |
Clave InChI |
PFQIYLZRYNCALO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])F)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



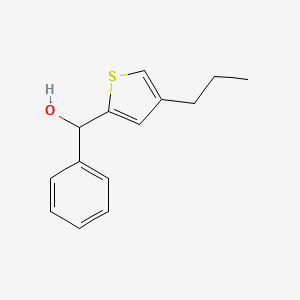
![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
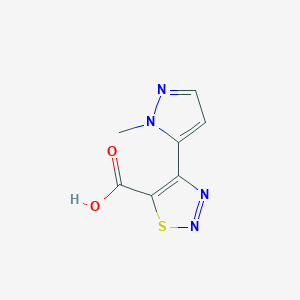
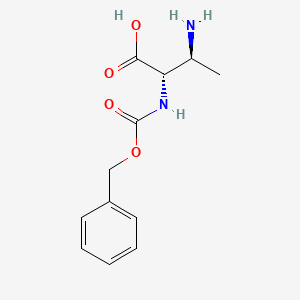

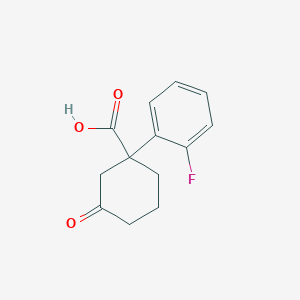
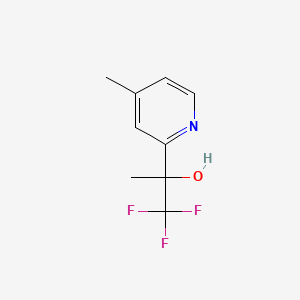
amine](/img/structure/B13087042.png)


